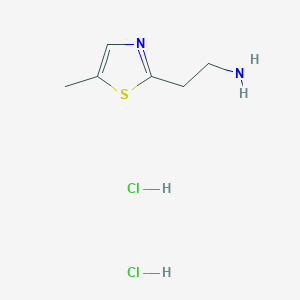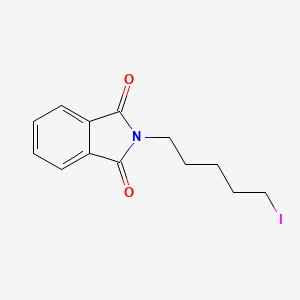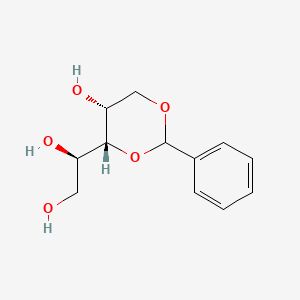
1-(3-Aminopiperidin-1-yl)butan-1-on
Übersicht
Beschreibung
1-(3-Aminopiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C9H18N2O. It is a derivative of piperidine, featuring an amino group at the 3-position and an acyl group attached to the nitrogen atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Aminopiperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of piperidine derivatives in biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the manufacture of various chemical products, including agrochemicals and dyes.
Wirkmechanismus
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)butan-1-one is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .
Mode of Action
1-(3-Aminopiperidin-1-yl)butan-1-one inhibits DPP-4 activity, thereby increasing the levels of incretin hormones . This compound is a competitive inhibitor of DPP-4, with a Ki of 1 nM . The inhibition of DPP-4 leads to an increase in the half-life of incretins, particularly GLP-1, enhancing their ability to decrease blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by 1-(3-Aminopiperidin-1-yl)butan-1-one affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretins, such as GLP-1, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .
Pharmacokinetics
The compound’s potency and duration of action are superior compared to other dpp-4 inhibitors . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to effective bioavailability.
Result of Action
The molecular effect of 1-(3-Aminopiperidin-1-yl)butan-1-one’s action is the inhibition of DPP-4, leading to increased levels of incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels .
Biochemische Analyse
Biochemical Properties
1-(3-Aminopiperidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins.
Cellular Effects
The effects of 1-(3-Aminopiperidin-1-yl)butan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 1-(3-Aminopiperidin-1-yl)butan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)butan-1-one can change over time. The compound’s stability and degradation are important factors to consider Long-term studies have shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression
Dosage Effects in Animal Models
The effects of 1-(3-Aminopiperidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-(3-Aminopiperidin-1-yl)butan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions are important for understanding how the compound influences overall metabolism and cellular function.
Transport and Distribution
The transport and distribution of 1-(3-Aminopiperidin-1-yl)butan-1-one within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different tissues can impact its overall effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-Aminopiperidin-1-yl)butan-1-one is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Aminopiperidin-1-yl)butan-1-one can be synthesized through several methods, including:
Reduction of Piperidine Derivatives: Starting with a piperidine derivative, the compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the amino group.
Acylation Reaction: The amino group on piperidine can be acylated using butanoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve industrial-grade quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Aminopiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed to convert the compound into simpler amines.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used, often with a base to facilitate the reaction.
Major Products Formed:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Simpler amines.
Substitution Products: Various substituted piperidines.
Vergleich Mit ähnlichen Verbindungen
1-(3-aminopiperidin-1-yl)ethan-1-one
1-(3-aminopiperidin-1-yl)propan-1-one
1-(3-aminopiperidin-1-yl)hexan-1-one
Uniqueness: 1-(3-Aminopiperidin-1-yl)butan-1-one is unique due to its specific acyl chain length, which affects its reactivity and potential applications. Its intermediate chain length makes it versatile for various chemical transformations and applications.
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-4-9(12)11-6-3-5-8(10)7-11/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQURLBIUSRNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)


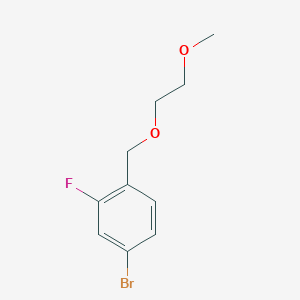
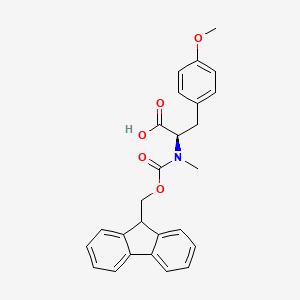
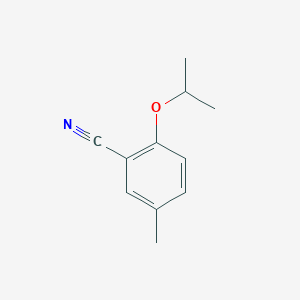
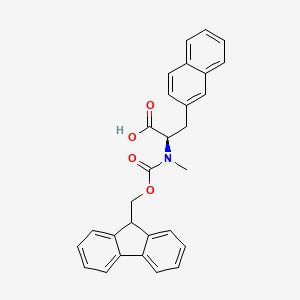
![[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
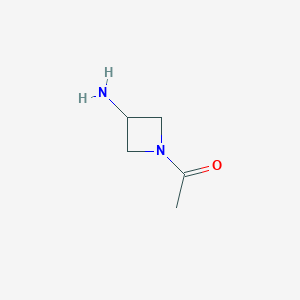
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)

